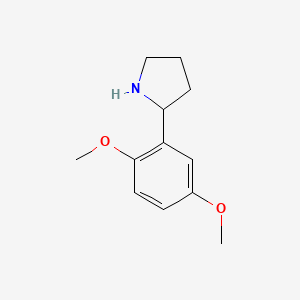

2-(2,5-Dimethoxyphenyl)pyrrolidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, asymmetric syntheses of 2-substituted and 2,5-disubstituted pyrrolidines are reported using benzotriazole and phenylglycinol, leading to chiral pyrrolidine synthons that react with various organometallic reagents to afford substituted pyrrolidines . Another paper describes the synthesis of 2,5-dimethoxycarbonyl60fulleropyrrolidine and its derivatives through acylation with chlorocarbonyl compounds, indicating the versatility of pyrrolidine as a scaffold for further functionalization .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their reactivity and biological activity. X-ray crystallography is often used to confirm the crystal structure of these compounds. For example, the crystal structure of a chiral pyrrolidine synthon was confirmed by X-ray crystallography, which is essential for understanding the stereochemistry and reactivity of the molecule . Similarly, the relative stereochemistry of dimethoxycarbonyl groups in a fulleropyrrolidine derivative was established by NMR spectroscopy .

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions that are significant for their application in medicinal chemistry and materials science. For instance, the acylated fulleropyrrolidine derivatives react with alcohols and amines to form multifullerene derivatives, demonstrating the reactivity of the pyrrolidine ring towards nucleophilic substitution . Another study reports the binding affinities of pyrrolidine analogues for dopamine receptors, which is a result of specific structural modifications on the pyrrolidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, novel polyimides derived from a pyridine-containing dianhydride monomer with pyrrolidine moieties in the main chain exhibit good solubility, thermal stability, and mechanical properties, highlighting the impact of the pyrrolidine structure on material properties . The photophysical and electrochemical properties of pyridine derivatives with dimethoxyphenyl and pyrazinyl substituents were studied, showing the influence of the pyrrolidine moiety on the electronic properties of the compounds .

Applications De Recherche Scientifique

Summary of the Application

“2-(2,5-Dimethoxyphenyl)pyrrolidine” is involved in the Cadogan reaction of 2-aryl-3-nitropyridines, which leads to δ-carbolines . This compound is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .

Methods of Application or Experimental Procedures

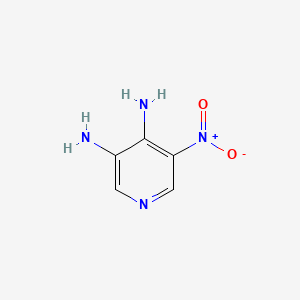

The starting material for the Cadogan reaction, 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine, was prepared in a microwave-assisted Suzuki–Miyaura coupling of 2-chloro-3-nitropyridine with a 2,5-dimethoxyphenyl boronic acid . The reduction with tris (trimethylsilyl) phosphite was performed under microwave irradiation .

Results or Outcomes

A heterogeneous mixture was obtained, containing mainly the anticipated δ-carboline, accompanied by the aminopyridine as a simple reduction product and the ring-contracted dimethoxyphenylpyrrole carbonitrile .

Application in Proteomics Research

Summary of the Application

“2-(2,5-Dimethoxyphenyl)pyrrolidine” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.

Results or Outcomes

Application in Drug Discovery

Summary of the Application

Pyrrolidine, which is a part of the “2-(2,5-Dimethoxyphenyl)pyrrolidine” molecule, is a versatile scaffold for novel therapeutic agents . It is used in the synthesis of new bioactive compounds .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALIAQQGBEXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392965 | |

| Record name | 2-(2,5-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832912 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2,5-Dimethoxyphenyl)pyrrolidine | |

CAS RN |

91564-44-2 | |

| Record name | 2-(2,5-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dimethoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)